molecular formula C9H9FO4S B2626019 6-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene CAS No. 2411299-29-9

6-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene

Cat. No.: B2626019
CAS No.: 2411299-29-9
M. Wt: 232.23
InChI Key: MNSJKAQMKRELPG-UHFFFAOYSA-N
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Description

6-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene is a chemical compound with the molecular formula C9H9FO4S It is a derivative of isochromene, a bicyclic organic compound, and features a fluorosulfonyloxy group attached to the 6th position of the isochromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene typically involves the reaction of 3,4-dihydro-1H-isochromene with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl chloride. The general reaction scheme is as follows:

3,4-dihydro-1H-isochromene+FSO2ClPyridineThis compound\text{3,4-dihydro-1H-isochromene} + \text{FSO}_2\text{Cl} \xrightarrow{\text{Pyridine}} \text{this compound} 3,4-dihydro-1H-isochromene+FSO2​ClPyridine​this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The compound can be reduced to form 6-hydroxy-3,4-dihydro-1H-isochromene.

    Oxidation: Oxidation reactions can convert the compound into more oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of 6-substituted-3,4-dihydro-1H-isochromenes.

    Reduction: Formation of 6-hydroxy-3,4-dihydro-1H-isochromene.

    Oxidation: Formation of oxidized derivatives such as 6-oxo-3,4-dihydro-1H-isochromene.

Scientific Research Applications

6-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene is not well-studied. its reactivity can be attributed to the presence of the fluorosulfonyloxy group, which is a good leaving group in nucleophilic substitution reactions. This property makes the compound a useful intermediate in the synthesis of various derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Properties

IUPAC Name

6-fluorosulfonyloxy-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c10-15(11,12)14-9-2-1-8-6-13-4-3-7(8)5-9/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSJKAQMKRELPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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